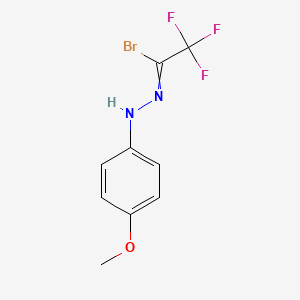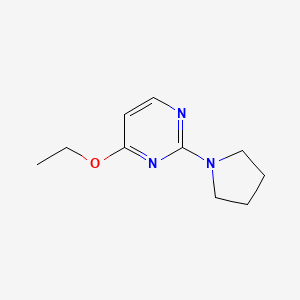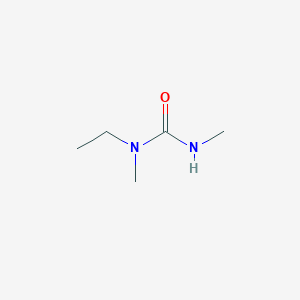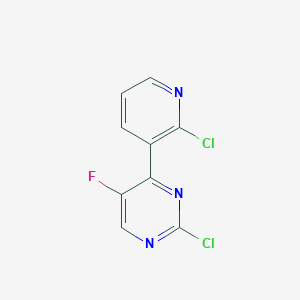
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine
Descripción general
Descripción
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with 5-fluoro-2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce various oxidized pyrimidine compounds.
Aplicaciones Científicas De Investigación
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(2-chloro-pyridin-3-yl)-pyrimidine
- 2-Chloro-4-(2-chloro-pyridin-3-yl)-[1,3,5]triazine
Uniqueness
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine is unique due to the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the pyridine and pyrimidine rings provides a distinct set of properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C9H4Cl2FN3 |
|---|---|
Peso molecular |
244.05 g/mol |
Nombre IUPAC |
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine |
InChI |
InChI=1S/C9H4Cl2FN3/c10-8-5(2-1-3-13-8)7-6(12)4-14-9(11)15-7/h1-4H |
Clave InChI |
QZYBSJPGQYTMLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2F)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
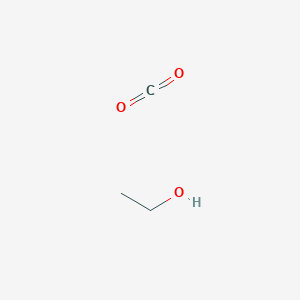
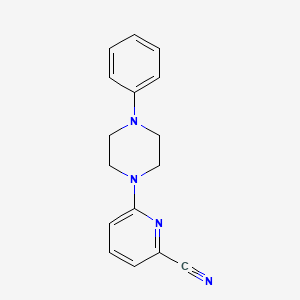
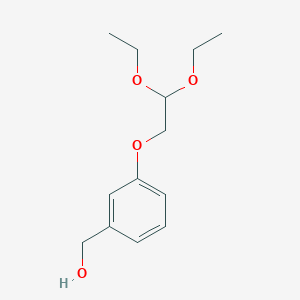
![Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-9-carboxylate](/img/structure/B8589551.png)
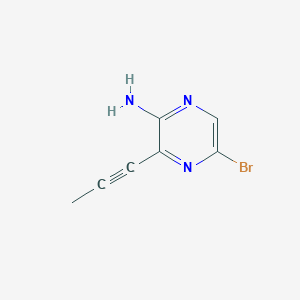
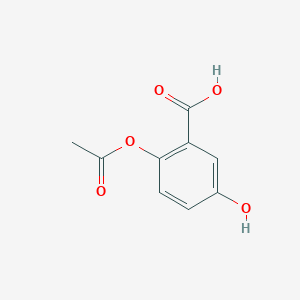
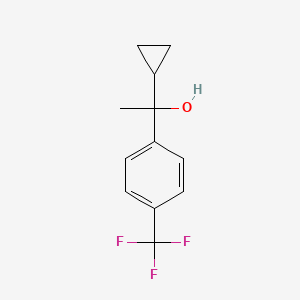
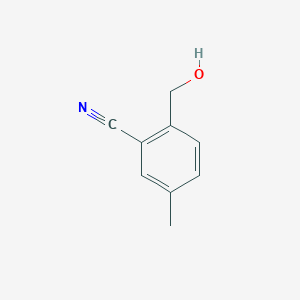
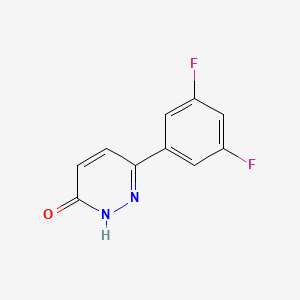
![1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea](/img/structure/B8589614.png)

